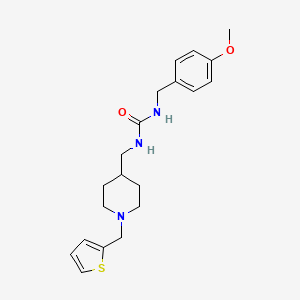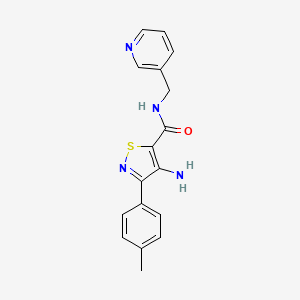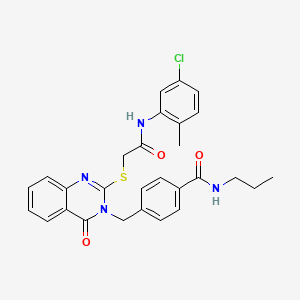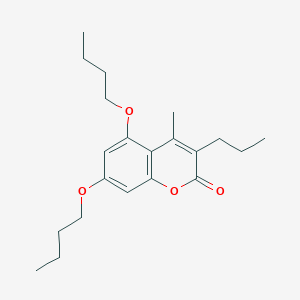![molecular formula C17H12ClFN2O4 B2760734 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 2034489-01-3](/img/structure/B2760734.png)
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide” is an organic compound containing a furan ring, a phenyl ring, and an oxalamide group. Furan is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring. The oxalamide group is a functional group consisting of two amide groups connected to the same carbonyl carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and phenyl rings are likely to be planar due to the nature of their bonding. The oxalamide group could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, phenyl, and oxalamide groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The phenyl group can also undergo electrophilic substitution. The oxalamide group might be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis Approaches
- Novel Acid-Catalyzed Rearrangement for Synthesis : A novel approach to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are related to the chemical structure of N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide, has been developed. This method involves an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes and has proven to be operationally simple and high yielding. This technique provides a new pathway for creating similar oxalamide compounds (Mamedov et al., 2016).
Catalytic Applications
- Copper-Catalyzed Coupling Reactions : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This catalytic system showcases the potential for similar oxalamide compounds in facilitating diverse and complex chemical reactions (De, Yin, & Ma, 2017).
Molecular Interaction Studies
- DNA-Binding Properties and Cytotoxic Activities : Binuclear copper(II) complexes bridged by a similar oxalamide ligand showed potent anticancer activities and the ability to interact with DNA. These complexes demonstrate the potential for oxalamide derivatives in the field of medicinal chemistry, particularly for their DNA-binding properties and potential therapeutic applications (Li et al., 2012).
Chemical Sensor Development
- Fluorescent Probes for Temperature Monitoring : Fluorophores structurally related to oxalamides have been used to develop temperature-dependent emission spectra for monitoring temperatures in various organic solvents. This application highlights the potential of oxalamide derivatives in the creation of sensitive and precise chemical sensors (Lou, Hatton, & Laibinis, 1997).
Antitumor Agent Studies
- Development of Oral Fluorouracil Antitumor Drug : S-1, an oral fluorouracil antitumor drug, has been developed combining three pharmacological agents, one of which involves a component structurally related to oxalamide. S-1 is used in treating various cancers and represents the potential of oxalamide derivatives in pharmaceutical formulations (Hirata et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4/c18-13-7-11(1-3-14(13)19)21-17(23)16(22)20-8-12-2-4-15(25-12)10-5-6-24-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUNDWWGQPEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)
![4-[3-Oxo-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]propyl]benzenesulfonyl fluoride](/img/structure/B2760653.png)



![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)
![1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760661.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)



